molecular formula C18H17F2NO3 B11796927 (S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid

Cat. No.: B11796927
M. Wt: 333.3 g/mol
InChI Key: WDCNUPAWDDSSOT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid is a chiral compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring substituted with a phenyl group that contains fluorine atoms, making it an interesting subject for research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of fluorine.

    2-Fluorodeschloroketamine: Shares the fluorine substitution but has a different core structure.

Uniqueness

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-YL)acetic acid is unique due to its specific arrangement of fluorine atoms and the presence of a chiral center, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(2S)-1-[3-fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C18H17F2NO3/c19-14-5-1-2-6-16(14)24-17-8-7-13(10-15(17)20)21-9-3-4-12(21)11-18(22)23/h1-2,5-8,10,12H,3-4,9,11H2,(H,22,23)/t12-/m0/s1

InChI Key

WDCNUPAWDDSSOT-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3F)F)CC(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.